N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide
Description
N-(4-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzamide core with substituents including a methoxy group on the phenyl ring and a thiophen-2-ylmethyl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H19NO2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H19NO2S/c1-15-5-3-6-16(13-15)20(22)21(14-19-7-4-12-24-19)17-8-10-18(23-2)11-9-17/h3-13H,14H2,1-2H3 |
InChI Key |
ODVDCCWOTBBHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are often used to optimize yield and purity. The process may also include purification steps like recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Methoxyphenol
Reduction: 3-Methylbenzylamine
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology: In biological research, N-(4-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide can be used as a probe to study biological systems. Its interactions with proteins and enzymes can provide insights into biological processes.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(4-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The specific pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.
N-(4-Methoxyphenyl)benzamide: Similar structure but without the methyl group on the benzamide.
N-[(Thiophen-2-yl)methyl]benzamide: Similar structure but without the methoxy group on the phenyl ring.
This comprehensive overview highlights the significance of N-(4-Methoxyphenyl)-3-methyl-N-[(thiophen-2-yl)methyl]benzamide in various scientific and industrial fields. Its complex structure and reactivity make it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
